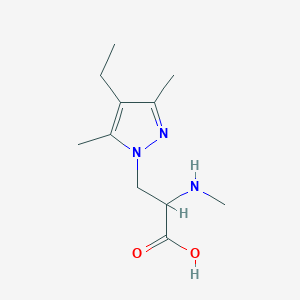

3-(4-Ethyl-3,5-dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid

Description

3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid is a pyrazole-containing amino acid derivative. Its structure comprises a pyrazole ring substituted with ethyl and methyl groups at positions 3, 4, and 5, linked to a propanoic acid backbone with a methylamino group at position 2. This compound’s unique substitution pattern may influence its physicochemical properties and biological interactions .

Properties

Molecular Formula |

C11H19N3O2 |

|---|---|

Molecular Weight |

225.29 g/mol |

IUPAC Name |

3-(4-ethyl-3,5-dimethylpyrazol-1-yl)-2-(methylamino)propanoic acid |

InChI |

InChI=1S/C11H19N3O2/c1-5-9-7(2)13-14(8(9)3)6-10(12-4)11(15)16/h10,12H,5-6H2,1-4H3,(H,15,16) |

InChI Key |

YAOXAIXCMQQYQY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N(N=C1C)CC(C(=O)O)NC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethyl-3,5-dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid can be achieved through a multi-step process:

Formation of the Pyrazole Ring: The initial step involves the condensation of ethyl acetoacetate with hydrazine hydrate to form 3,5-dimethylpyrazole.

Alkylation: The 3,5-dimethylpyrazole is then alkylated using ethyl bromide to introduce the ethyl group at the 4-position.

Amination: The resulting 4-ethyl-3,5-dimethylpyrazole is subjected to a Mannich reaction with formaldehyde and methylamine to introduce the methylamino group at the 2-position.

Carboxylation: Finally, the compound undergoes carboxylation using carbon dioxide to introduce the propanoic acid moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the pyrazole ring or the carboxylic acid group, potentially leading to the formation of alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylamino group or the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under basic or acidic conditions.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohols or amines.

Substitution: Alkylated, acylated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-Ethyl-3,5-dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound may be used as a ligand in the study of enzyme interactions or as a probe to investigate biological pathways involving pyrazole derivatives.

Medicine

In medicinal chemistry, the compound could be explored for its potential pharmacological properties, such as anti-inflammatory, analgesic, or antimicrobial activities. Its structural features may allow it to interact with specific biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its functional groups that can undergo polymerization or cross-linking reactions.

Mechanism of Action

The mechanism of action of 3-(4-Ethyl-3,5-dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The pyrazole ring can act as a pharmacophore, binding to active sites of enzymes or receptors, while the methylamino and propanoic acid groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)propanoic Acid (CAS 1290774-82-1)

- Molecular Formula : C₁₂H₂₁N₃O₂

- Molecular Weight : 239.31 g/mol

- Key Difference: The ethylamino group replaces the methylamino group at position 2.

2-Amino-3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic Acid (CAS 1247439-46-8)

Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)acrylate Derivatives

- Example : Compound 28n from .

- Key Difference: Incorporates an acrylate ester instead of a propanoic acid backbone.

- Impact : The ester group increases bioavailability but may reduce target specificity due to esterase-mediated hydrolysis .

Comparative Data Table

Biological Activity

3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid is a pyrazole derivative with potential biological activities that are of interest in pharmacological research. This compound is characterized by its unique molecular structure, which may confer specific interactions with biological targets. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

- Molecular Formula : C12H22N3O2

- Molecular Weight : 238.32 g/mol

- CAS Number : 1290774-82-1

The biological activity of this compound may be attributed to its ability to interact with various biological pathways. Pyrazole derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory, analgesic, and antimicrobial properties. The specific mechanisms through which this compound exerts its effects are still under investigation, but potential pathways include:

- Inhibition of Enzymatic Activity : Pyrazoles often act as enzyme inhibitors, potentially affecting metabolic pathways.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways associated with pain and inflammation.

Antimicrobial Activity

Recent studies have focused on the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to 3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid have shown promising results against various bacterial strains.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | Staphylococcus aureus | 50 µg/mL |

| B | Escherichia coli | 100 µg/mL |

| C | Pseudomonas aeruginosa | 200 µg/mL |

These findings suggest that the compound could possess significant antimicrobial properties comparable to established antibiotics like ampicillin .

Anti-inflammatory Effects

Studies have also indicated that pyrazole derivatives can exhibit anti-inflammatory effects. The inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) has been documented in related compounds.

Case Studies

-

Study on Antimicrobial Efficacy :

A study evaluated the efficacy of several pyrazole derivatives against clinical isolates of bacteria. The results indicated that certain derivatives had MIC values comparable to conventional antibiotics, suggesting their potential use in treating infections caused by resistant strains . -

Anti-inflammatory Activity Assessment :

Another study investigated the anti-inflammatory effects of a related pyrazole derivative in an animal model of arthritis. The results showed a significant reduction in inflammation markers and pain scores, indicating that the compound might be beneficial in managing inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.